Piperidinium, 1,1'-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide
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Overview
Description
Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide: is a complex organic compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring, a phenylene group, and diiodide ions. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) typically involves the reaction of 1-methylpiperidine with m-phenylenebis(iminocarbonylmethylene) in the presence of diiodide ions. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler piperidinium derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinium oxides, while reduction may produce simpler piperidinium salts .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is used to study the interactions between piperidinium compounds and biological molecules. It helps in understanding the role of piperidinium salts in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: In the industrial sector, Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties that make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) involves its interaction with specific molecular targets in biological systems. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,1’-(1,4-Phenylenebis(methylene))bis(1-ethylpiperidinium) dibromide
- 1,1’-(4,6-Dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide)
Comparison: Compared to similar compounds, Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) is unique due to its specific structural features and chemical properties. It has a distinct phenylene group and diiodide ions, which contribute to its unique reactivity and applications .
Properties
CAS No. |
100172-26-7 |
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Molecular Formula |
C22H36I2N4O2 |
Molecular Weight |
642.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)-N-[3-[[2-(1-methylpiperidin-1-ium-1-yl)acetyl]amino]phenyl]acetamide;diiodide |
InChI |
InChI=1S/C22H34N4O2.2HI/c1-25(12-5-3-6-13-25)17-21(27)23-19-10-9-11-20(16-19)24-22(28)18-26(2)14-7-4-8-15-26;;/h9-11,16H,3-8,12-15,17-18H2,1-2H3;2*1H |
InChI Key |
BRMZPHDYUWKWTM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)NC2=CC(=CC=C2)NC(=O)C[N+]3(CCCCC3)C.[I-].[I-] |
Origin of Product |
United States |
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